molecular formula C13H14N2O2 B3148848 (1H-Indol-4-yl)-morpholin-4-yl-methanone CAS No. 65923-23-1

(1H-Indol-4-yl)-morpholin-4-yl-methanone

Cat. No.: B3148848
CAS No.: 65923-23-1
M. Wt: 230.26 g/mol
InChI Key: ZXBIPKMVAYXVHE-UHFFFAOYSA-N
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Description

(1H-Indol-4-yl)-morpholin-4-yl-methanone is a compound that features an indole ring fused with a morpholine ring via a methanone linkage. Indole derivatives are known for their wide range of biological activities and are often found in natural products and pharmaceuticals . The morpholine ring adds to the compound’s versatility, making it a valuable scaffold in medicinal chemistry.

Scientific Research Applications

(1H-Indol-4-yl)-morpholin-4-yl-methanone has a broad range of applications in scientific research:

Mechanism of Action

The mechanism of action of indole derivatives is often through inhibition of various enzymes and proteins . For example, researchers have studied indole 2-carboxamide derivatives for many years as suitable candidates for the inhibition of the HLGP enzyme .

Safety and Hazards

The safety and hazards of indole derivatives would depend on the specific compound and its properties. It’s always important to refer to the relevant safety data sheets and other resources for specific information .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They continue to be a focus of research in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-Indol-4-yl)-morpholin-4-yl-methanone typically involves the reaction of indole derivatives with morpholine under specific conditions. One common method is the Mannich reaction, where indole reacts with formaldehyde and morpholine in the presence of an acid catalyst . Another approach involves the use of transition metal catalysts to facilitate the coupling of indole with morpholine derivatives .

Industrial Production Methods

Industrial production of this compound often employs high-throughput methods to ensure scalability and efficiency. Techniques such as continuous flow synthesis and microwave-assisted synthesis are utilized to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

(1H-Indol-4-yl)-morpholin-4-yl-methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include indole-2,3-dione derivatives, secondary alcohols, and various substituted indoles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1H-Indol-4-yl)-morpholin-4-yl-methanone stands out due to its unique combination of an indole ring and a morpholine ring, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound in drug discovery and development .

Properties

IUPAC Name

1H-indol-4-yl(morpholin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c16-13(15-6-8-17-9-7-15)11-2-1-3-12-10(11)4-5-14-12/h1-5,14H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXBIPKMVAYXVHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=C3C=CNC3=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501289686
Record name 1H-Indol-4-yl-4-morpholinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501289686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65923-23-1
Record name 1H-Indol-4-yl-4-morpholinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65923-23-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indol-4-yl-4-morpholinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501289686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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